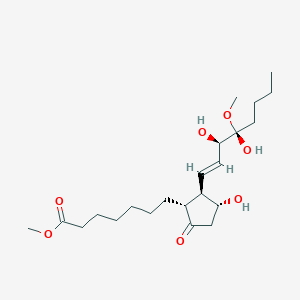
(16R)-Mexiprostil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16R)-Mexiprostil is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, including multiple hydroxyl groups, a methoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16R)-Mexiprostil typically involves multi-step organic synthesis. The process begins with the preparation of the core prostanoid structure, followed by the introduction of hydroxyl, methoxy, and methyl ester groups through various chemical reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(16R)-Mexiprostil undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Scientific Research Applications
(16R)-Mexiprostil has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (16R)-Mexiprostil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Prost-13-en-1-oic acid derivatives: Compounds with similar core structures but different functional groups.
Prostaglandins: A group of physiologically active lipid compounds with similar structural features.
Uniqueness
(16R)-Mexiprostil is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
76822-56-5 |
|---|---|
Molecular Formula |
C22H38O7 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-2-[(E,3R,4R)-3,4-dihydroxy-4-methoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1 |
InChI Key |
LUZXSWCNVAYLKY-OVRPBERLSA-N |
SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Isomeric SMILES |
CCCC[C@@]([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)(O)OC |
Canonical SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















